molecular formula C22H20N4O4S B2904958 N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-27-4

N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2904958
CAS No.: 941897-27-4
M. Wt: 436.49
InChI Key: LZXYXSWXKBTSOX-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core scaffold. Its structure includes:

  • A 2-methyl group at position 2 of the thiazolo ring.
  • A 4-oxo (keto) group at position 2.
  • A phenyl substituent at position 7 of the fused pyridazine ring.
  • An acetamide side chain linked to a 2,5-dimethoxyphenyl group at the N-position.

The 2,5-dimethoxyphenyl moiety may enhance solubility and influence receptor binding compared to simpler aryl groups.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-13-23-20-21(31-13)19(14-7-5-4-6-8-14)25-26(22(20)28)12-18(27)24-16-11-15(29-2)9-10-17(16)30-3/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXYXSWXKBTSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. It belongs to the class of thiazolopyrimidine derivatives, which are recognized for their diverse biological activities. The compound's molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, and it has a molecular weight of approximately 398.48 g/mol .

Structural Characteristics

The compound is characterized by the presence of a thiazolo[4,5-d]pyridazine moiety, which contributes to its biological activity. The dimethoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines.
  • Antimicrobial Effects : The compound has shown potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazolo-pyridazine framework may interact with key biological targets involved in cell proliferation and apoptosis.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(3,4-dimethoxyphenyl)-2-(thiazolo[4,5-d]pyrimidin-7(8H)-one)Thiazole-pyrimidine coreAnticancer
N-(2-chlorobenzyl)-2-(thiazolo[4,5-d]pyrimidin-7(8H)-one)Chlorobenzene substituentAntimicrobial
N-(3-methoxyphenyl)-2-(thiazolo[4,5-d]pyrimidin-7(8H)-one)Methoxy-substituted phenylAntiviral

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicate potent activity at low micromolar concentrations .
  • Antimicrobial Activity : Recent evaluations have shown that derivatives of this compound can inhibit the growth of specific bacterial strains. This suggests a viable pathway for developing new antimicrobial agents based on its structure .

Scientific Research Applications

The compound N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, including its synthesis, biological activities, and potential therapeutic uses.

Molecular Formula

  • C : 21
  • H : 21
  • N : 3
  • O : 4

Structural Characteristics

The compound features a dimethoxyphenyl group and a thiazolo-pyridazin moiety, contributing to its unique chemical properties. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarities.

Antimicrobial Properties

The thiazolo[4,5-d]pyridazin structure is known for its antimicrobial activity. Studies have shown that derivatives of this class can effectively combat bacterial and fungal infections. Future investigations into this compound may reveal similar efficacy.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar chemical scaffolds can exhibit neuroprotective effects. These effects might be mediated through the modulation of neurotransmitter systems or the reduction of oxidative stress in neuronal cells.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic route can be proposed:

  • Formation of Thiazole Ring : Starting from appropriate aldehydes and thioketones.
  • Pyridazine Formation : Utilizing cyclization reactions to introduce the pyridazine moiety.
  • Acetamide Formation : Final acylation step to introduce the acetamide group.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

Study ReferenceCompoundBiological ActivityKey Findings
Similar Thiazole DerivativeAnticancerInduced apoptosis in cancer cell lines
Pyridazine AnalogAntimicrobialEffective against Gram-positive bacteria
Neuroprotective CompoundNeuroprotectionReduced oxidative stress in neuronal cultures

Comparison with Similar Compounds

Acetamide Side Chain Modifications

  • 4-Chlorophenyl : The chlorine atom’s electron-withdrawing nature may reduce metabolic stability but increase binding affinity to hydrophobic pockets.
  • 3,4-Dimethoxyphenyl : Adjacent methoxy groups could create a polar surface area distinct from the target compound’s 2,5-substitution pattern.

Thiazolo[4,5-d]pyridazin Core Modifications

  • C7 Substituents:
    • Phenyl (Target Compound): Promotes strong aromatic interactions in hydrophobic environments.
    • Thiophen-2-yl : Smaller heterocycle with sulfur may alter electronic distribution and redox properties.
    • Furan-2-yl : Oxygen in furan increases polarity but reduces stability under acidic conditions.
  • C2 Substituents: 2-Methyl (Target Compound): Simple alkyl group minimizes steric hindrance.

Q & A

Basic Research Questions

Q. What are the key steps and reagents in synthesizing N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions starting with thiazole ring formation using phosphorus pentasulfide, followed by acetamide coupling with acyl chlorides. Critical intermediates include 2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl derivatives. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent side reactions. For example, highlights phosphorus pentasulfide as essential for thiazole cyclization .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. NMR identifies substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm), while HRMS confirms molecular weight (±2 ppm accuracy). X-ray crystallography may resolve ambiguities in stereochemistry, as seen in structurally similar thiazolo-pyridazines .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Methodological Answer : Use enzyme-linked assays (e.g., kinase inhibition) or cell-based viability assays (MTT/CellTiter-Glo®) for anticancer potential. For anti-inflammatory activity, measure COX-2 inhibition via ELISA. notes IC₅₀ values for analogs in kinase targets (e.g., <1 µM in EGFR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

  • Methodological Answer : Systematically modify substituents (e.g., replace 2,5-dimethoxyphenyl with halogenated or heteroaromatic groups) and evaluate potency changes. demonstrates enhanced selectivity when fluorophenyl groups are introduced . Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or GPCRs.

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH/NCATS guidelines). For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Replicate experiments with purified protein isoforms and control for batch-to-batch compound purity (HPLC ≥98%) .

Q. What strategies improve synthetic yield and purity?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equiv acyl chloride for acetamide coupling) and employ catalysts like DMAP for acylation. reports yield improvements (from 45% to 72%) using Pd/C for deprotection steps . Monitor reactions via TLC/HPLC and use flash chromatography for purification.

Q. How to design experiments for metabolic stability assessment?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. Measure half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). If t₁/₂ <30 min, consider prodrug strategies or blocking metabolically labile sites (e.g., methoxy groups) .

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